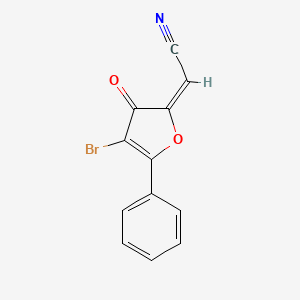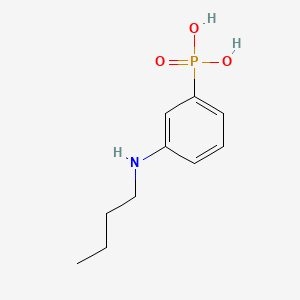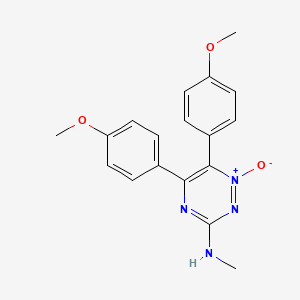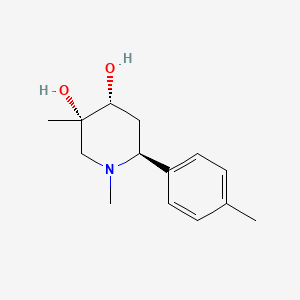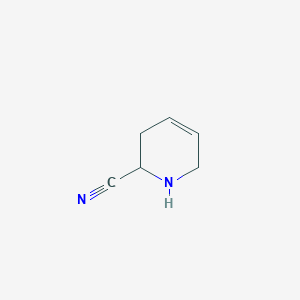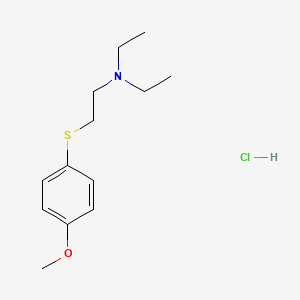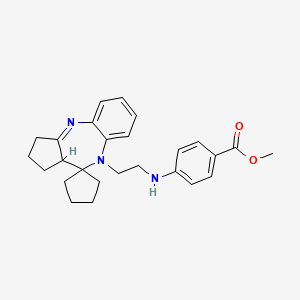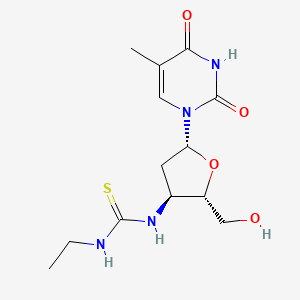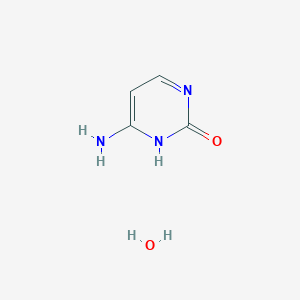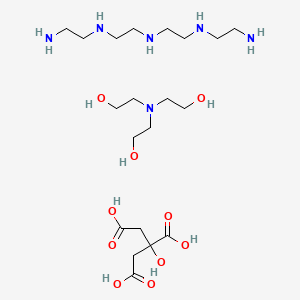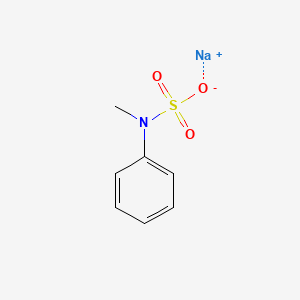
6-amino-1H-pyrimidin-2-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1H-pyrimidin-2-one;hydrate is a heterocyclic compound with the molecular formula C4H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one;hydrate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is often carried out in a mixture of diphenyl oxide and biphenyl at around 250°C . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain the high temperatures required for the cyclization process and to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrimidin-2-one;hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-amino-1H-pyrimidin-2-one;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrimidin-2-one;hydrate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators like prostaglandin E2 . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-1H-pyrimidin-2-one;hydrate include:
2-aminopyrimidine: Another pyrimidine derivative with similar structural features.
4-amino-6-hydroxy-2-mercaptopyrimidine: A compound with additional functional groups that confer different chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which allows it to participate in a unique set of chemical reactions and exhibit distinct biological activities. Its hydrate form also influences its solubility and reactivity, making it particularly useful in certain applications.
Properties
CAS No. |
64790-21-2 |
|---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
6-amino-1H-pyrimidin-2-one;hydrate |
InChI |
InChI=1S/C4H5N3O.H2O/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H2 |
InChI Key |
XQZAYGWDRJTKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


